2-[2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-6-quinolyl]-6-methylbenzothiazole-7-sulphonic acid
CAS No.: 16249-86-8
Cat. No.: VC21054111
Molecular Formula: C26H16N2O5S2
Molecular Weight: 500.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 16249-86-8 |
|---|---|
| Molecular Formula | C26H16N2O5S2 |
| Molecular Weight | 500.5 g/mol |
| IUPAC Name | 2-[2-(1,3-dioxoinden-2-yl)quinolin-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonic acid |
| Standard InChI | InChI=1S/C26H16N2O5S2/c1-13-6-9-20-24(25(13)35(31,32)33)34-26(28-20)15-8-10-18-14(12-15)7-11-19(27-18)21-22(29)16-4-2-3-5-17(16)23(21)30/h2-12,21H,1H3,(H,31,32,33) |
| Standard InChI Key | VAKCCPVQFSLMDM-UHFFFAOYSA-N |
| SMILES | CC1=C(C2=C(C=C1)N=C(S2)C3=CC4=C(C=C3)N=C(C=C4)C5C(=O)C6=CC=CC=C6C5=O)S(=O)(=O)O |
| Canonical SMILES | CC1=C(C2=C(C=C1)N=C(S2)C3=CC4=C(C=C3)N=C(C=C4)C5C(=O)C6=CC=CC=C6C5=O)S(=O)(=O)O |
Introduction
Chemical Identity and Structure
Nomenclature and Identification
The compound is recognized by various identifiers in chemical databases and registries, as detailed in Table 1:
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 16249-86-8 |
| IUPAC Name | 2-[2-(1,3-dioxoinden-2-yl)quinolin-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonic acid |
| European Community (EC) Number | 240-360-8 |
| PubChem CID | 85347 |
| DSSTox Substance ID | DTXSID70167376 |
| Nikkaji Number | J286.848B |
| Wikidata | Q83036731 |
Table 1: Primary identifiers for 2-[2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-6-quinolyl]-6-methylbenzothiazole-7-sulphonic acid
Structural Representation
The compound's structure can be represented using various chemical notation systems that provide standardized ways to encode its molecular arrangement, as shown in Table 2:
| Representation Type | Value |
|---|---|
| SMILES | CC1=C(C2=C(C=C1)N=C(S2)C3=CC4=C(C=C3)N=C(C=C4)C5C(=O)C6=CC=CC=C6C5=O)S(=O)(=O)O |
| InChI | InChI=1S/C26H16N2O5S2/c1-13-6-9-20-24(25(13)35(31,32)33)34-26(28-20)15-8-10-18-14(12-15)7-11-19(27-18)21-22(29)16-4-2-3-5-17(16)23(21)30/h2-12,21H,1H3,(H,31,32,33) |
| InChIKey | VAKCCPVQFSLMDM-UHFFFAOYSA-N |
Table 2: Structural representations of 2-[2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-6-quinolyl]-6-methylbenzothiazole-7-sulphonic acid
Synonyms
The compound is known by several synonyms in chemical literature and databases:
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2-[2-(1,3-dioxoinden-2-yl)quinolin-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonic acid
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7-Benzothiazolesulfonic acid, 2-[2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-6-quinolinyl]-6-methyl-
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2-[2-[(2,3-Dihydro-1,3-dioxo-1H-inden)-2-yl]quinolin-6-yl]-6-methyl-7-benzothiazolesulfonic acid
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2-[2-[(2,3-Dihydro-1,3-dioxo-1H-inden)-2-yl]-6-quinolinyl]-6-methyl-7-benzothiazolesulfonic acid
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2-[2-(1,3-Dioxo-2,3-dihydro-1H-indene-2-yl)quinoline-6-yl]-6-methyl-7-benzothiazolesulfonic acid
Chemical and Physical Properties
Molecular Information
The compound is characterized by specific molecular properties that define its chemical identity:
| Property | Value |
|---|---|
| Molecular Formula | C26H16N2O5S2 |
| Molecular Weight | 500.5-500.55 g/mol |
| Hydrogen Bond Acceptors | Multiple (N, O, S=O groups) |
| Hydrogen Bond Donors | Sulphonic acid group |
| Aromatic Rings | Multiple (benzothiazole, quinoline, benzene) |
Table 3: Basic molecular properties of 2-[2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-6-quinolyl]-6-methylbenzothiazole-7-sulphonic acid
Structural Components
The molecule consists of three main structural components connected in a specific arrangement:
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A benzothiazole ring system substituted with:
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A methyl group at position 6
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A sulphonic acid group at position 7
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A quinoline moiety connected to the benzothiazole at position 2
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A 2,3-dihydro-1,3-dioxo-1H-indene (1,3-dioxoindene) group attached to the quinoline component
This structural arrangement creates a complex molecule with multiple functional groups that contribute to its chemical behavior and potential applications.
Classification and Related Chemistry
Chemical Classification
Based on its structural elements, the compound can be classified into several chemical categories:
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Benzothiazole derivatives
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Quinoline compounds
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Indene derivatives
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Sulphonic acids
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Heterocyclic compounds
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Polycyclic aromatic compounds
Functional Groups
The compound incorporates multiple functional groups that define its chemical properties:
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Sulphonic acid group (-SO3H): Contributes acidic properties and potential for salt formation
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Ketone/carbonyl groups (C=O): Present in the indene moiety, providing sites for potential reactions
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Heterocyclic nitrogen atoms: In benzothiazole and quinoline rings, contributing to potential coordination chemistry
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Methyl substituent (-CH3): Providing a site for potential functionalization
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Multiple aromatic rings: Contributing to the compound's π-electron system and potential for π-π interactions
Documentation in Chemical Databases
Database Entries
The compound has been documented in several chemical databases with the following details:
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PubChem:
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Chemical Abstract Service (CAS):
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European Community (EC):
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Other specialized databases:
Current Research Status and Applications
Knowledge Gaps and Research Opportunities
The current information about this compound reveals several knowledge gaps that present opportunities for future research:
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Synthesis methods and optimization of reaction pathways
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Comprehensive physical properties (solubility profiles, stability, spectral characteristics)
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Evaluation of potential biological activities and structure-activity relationships
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Investigation of coordination chemistry with metal ions via the nitrogen and oxygen atoms
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Exploration of applications in specialized areas such as dyes, sensors, or materials science
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